alpha-Acetamido-N-isobutylcinnamamide
Description
alpha-Acetamido-N-isobutylcinnamamide is a cinnamamide derivative characterized by an acetamido group at the alpha position and an N-isobutyl substitution. Its structure comprises a cinnamoyl backbone (β-phenylacrylamide) modified with an acetylated amino group and a branched isobutyl chain.
Properties
CAS No. |
100908-60-9 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
(Z)-2-acetamido-N-(2-methylpropyl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)10-16-15(19)14(17-12(3)18)9-13-7-5-4-6-8-13/h4-9,11H,10H2,1-3H3,(H,16,19)(H,17,18)/b14-9- |
InChI Key |
JHYOKMWELVCJKM-UHFFFAOYSA-N |
SMILES |
CC(C)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
Isomeric SMILES |
CC(C)CNC(=O)/C(=C/C1=CC=CC=C1)/NC(=O)C |
Canonical SMILES |
CC(C)CNC(=O)C(=CC1=CC=CC=C1)NC(=O)C |
Synonyms |
alpha-Acetamido-N-isobutyl-beta-phenylacrylamide |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Structural Analogs
Functional Group Analysis
- Acetamido Group: Common to all listed analogs. In this compound, this group may enhance hydrogen-bonding capacity compared to non-acetylated analogs.
- This contrasts with linear alkyl chains in other analogs (e.g., omega-ethoxycarbonylmethyl derivatives in ).
- Cinnamoyl Backbone : Unique to this compound, this aromatic system may confer rigidity and π-π stacking interactions, differentiating it from furan- or indole-containing analogs .
Research Findings and Hypotheses
Physicochemical Properties
- Solubility : The cinnamoyl backbone may reduce aqueous solubility relative to pyridine or thioamide analogs.
- Stability : The acetamido group could increase hydrolytic stability compared to ester-containing analogs (e.g., alpha-Acetamido-1-methyl-3-indolepropionic acid methyl ester) .
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